![molecular formula C21H21ClN2O2 B2971232 3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1024134-58-4](/img/structure/B2971232.png)

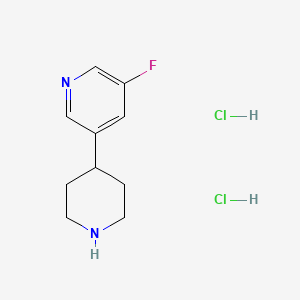

3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

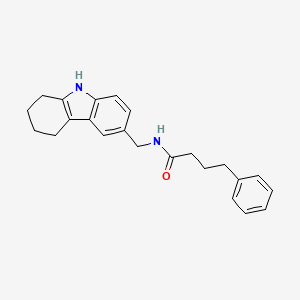

While the exact synthesis process for this specific compound is not available, benzodiazepines and their derivatives are often synthesized from 2-amino-5-chloro benzophenone . The product is then reacted in situ with ammonium acetate in the presence of K2CO3 under solvent-free conditions .Molecular Structure Analysis

The molecular structure of benzodiazepines and their derivatives is well-studied . The carbon substituted at position 7 in the atom ring plays an important role in determining the activity for a wide spectrum of benzodiazepine derivatives .Chemical Reactions Analysis

Benzodiazepines and their derivatives undergo various chemical reactions. For instance, new derivatives of 1,4-benzodiazepine-2-ones are synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine–2-ones with fumaric esters .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepines and their derivatives can be determined using various analytical methods such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), gas chromatography (GC), capillary electrophoresis (CE), and spectrophotometric and spectrofluorometric methods .Scientific Research Applications

Pharmacological Properties and Molecular Structure Analysis

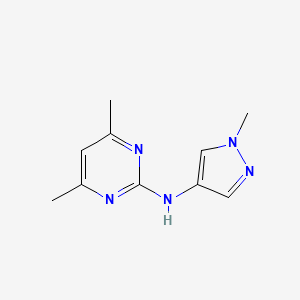

Dopaminergic Activity Studies : Research on substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally related, has shown potential dopaminergic activity. These compounds have been evaluated for their agonistic effects on central and peripheral dopamine receptors, indicating their relevance in studying neurological functions and potential therapeutic applications (Pfeiffer et al., 1982).

Molecular Properties and Synthesis : Theoretical studies have been conducted on benzodiazepine derivatives to explore their molecular properties, highlighting the interest in these compounds due to their pharmacological activities, including their potential as carcinostatic compounds and anxiety relievers. Such studies are crucial for understanding the reactivity and mechanisms of benzodiazepines in biological systems (Abirou et al., 2007).

Chemical Synthesis and Structural Analysis

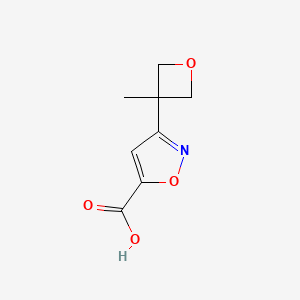

Synthesis and Crystal Structures : Investigations into the synthesis and crystal structure of related benzodiazepine derivatives have provided detailed insights into how modifications in molecular structure affect their physical and chemical properties. This research is fundamental in the development of new compounds with tailored pharmacological profiles (Kravtsov et al., 2012).

Surface Enhanced Raman Spectroscopy (SERS) : Studies employing SERS to investigate benzodiazepines, such as oxazepam, demonstrate the application of advanced analytical techniques to understand the molecular characteristics of benzodiazepine drugs. This approach aids in identifying low-concentration substances in medical treatments, showing the intersection of chemical analysis and pharmacological research (Cinta et al., 1999).

Applications in Drug Development and Evaluation

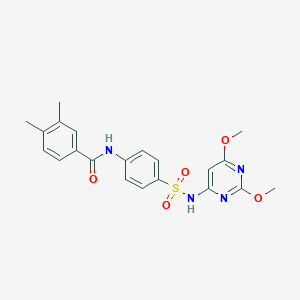

- Anticonvulsant and Antimicrobial Properties : Novel benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, as well as their potential as anticonvulsant agents. This highlights the role of benzodiazepine compounds in developing new therapeutic agents (Kendre et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2/c1-21(2)10-16-19(18(26)11-21)20(13-5-3-4-6-17(13)25)24-15-9-12(22)7-8-14(15)23-16/h3-9,20,23-25H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUWPDZDTGREHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4O)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2971152.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2971154.png)

![5-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2971158.png)

![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2971159.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2971166.png)